Axial vs. Equatorial Click Kinetics
The axial diastereomer of the 2-TCO-NPC reagent exhibits a significantly higher reaction rate in the inverse electron-demand Diels–Alder (IEDDA) reaction compared to its equatorial counterpart. A comparative analysis reports that the axial isomer reacts approximately 150 times faster with tetrazine derivatives than the equatorial isomer .
| Evidence Dimension | Relative IEDDA Reaction Rate |
|---|---|
| Target Compound Data | Relative rate = ~150 (axial isomer) |
| Comparator Or Baseline | Relative rate = 1 (equatorial isomer) |
| Quantified Difference | ~150-fold faster reaction rate |
| Conditions | Reaction with tetrazine derivatives in bioorthogonal conjugation settings |
Why This Matters
This rate enhancement enables faster and more efficient bioconjugation at lower reagent concentrations, a critical factor for labeling low-abundance biomolecules or for time-sensitive in vivo pretargeting strategies.
